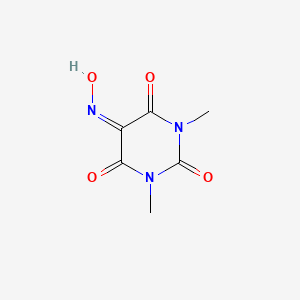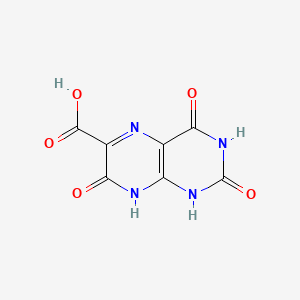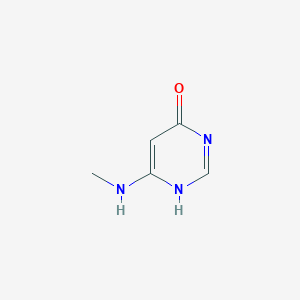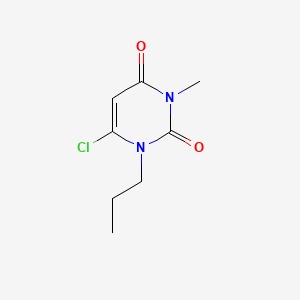
5-hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime with various reagents. One common method is to react the compound with chlorocarbonic acid, DCC (dicyclohexylcarbodiimide), and methylene cyanide in the presence of sodium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in solid form and requires proper storage to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
5-Hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is widely used as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds.
Biology: The compound is used in biochemical research to study enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its role as a coupling reagent. It activates carboxylic acids, facilitating their reaction with amines to form amide bonds. This process is crucial in peptide synthesis, where the compound helps in the formation of peptide chains by linking amino acids .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylvioluric acid: Similar in structure but differs in its reactivity and applications.
Oxima-B: Another name for the same compound, highlighting its use in organic synthesis.
NSC 7370: A related compound with different applications in chemical research.
Uniqueness
5-Hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its high efficiency as a coupling reagent and its stability under various conditions. Its ability to facilitate peptide bond formation makes it invaluable in peptide synthesis and related research .
Propiedades
IUPAC Name |
5-hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-4(10)3(7-13)5(11)9(2)6(8)12/h13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSCIXRAKUKIET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NO)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=NO)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-bromospiro{pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane}-4-yl)acetamide](/img/structure/B7794463.png)






![N-[4-(acetylamino)-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetamide](/img/structure/B7794517.png)


![5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7794551.png)
![1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole](/img/structure/B7794558.png)
